
3-(4-(Methylthio)phenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylthio)phenyl)oxetane is an organic compound with the molecular formula C₁₀H₁₂OS It features an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group substituted with a methylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For instance, starting from 4-(methylthio)phenylacetaldehyde, the compound can be synthesized via the following steps:
Epoxidation: The aldehyde is first converted to an epoxide using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Cyclization: The epoxide undergoes intramolecular cyclization under basic conditions, such as with sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient epoxidation and cyclization processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-CPBA.
Reduction: The oxetane ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Corresponding substituted products with nucleophiles
Scientific Research Applications
3-(4-(Methylthio)phenyl)oxetane has several scientific research applications:
Medicinal Chemistry: The oxetane ring is a valuable scaffold in drug design due to its ability to modulate physicochemical properties and improve metabolic stability. It is used in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)oxetane depends on its specific application. In medicinal chemistry, the oxetane ring can act as a nonclassical isoster of carbonyl groups, influencing the binding affinity and selectivity of drug molecules to their targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Oxetanocin A: A naturally occurring nucleoside analog with antiviral properties.
Thromboxane A₂: A biologically active oxetane-containing compound involved in platelet aggregation.
Uniqueness
3-(4-(Methylthio)phenyl)oxetane is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of novel compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)oxetane |
InChI |
InChI=1S/C10H12OS/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
COCNDQPWZYLELK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


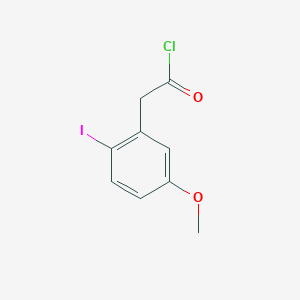
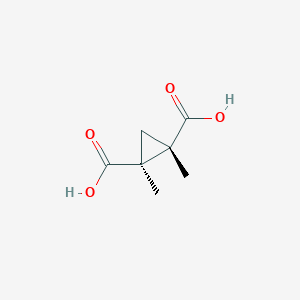
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
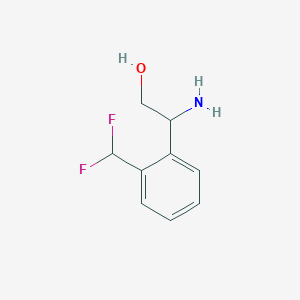




![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
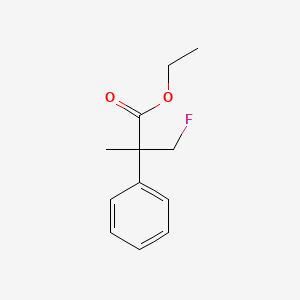

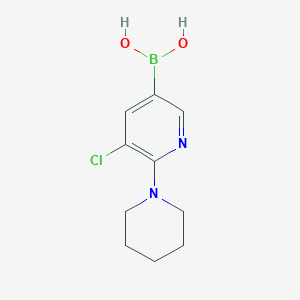
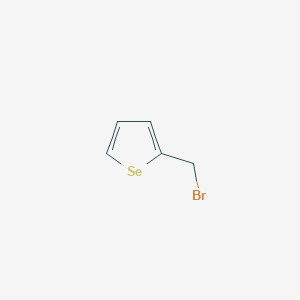
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
